(R)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine
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Overview
Description
®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.
Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by chiral resolution using efficient and cost-effective methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine substituents can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biological Activity Studies: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents may enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine: The enantiomer of the compound with similar structural features but different biological activities.
1-(5-Bromo-2-chlorophenyl)ethan-1-amine: The racemic mixture containing both enantiomers.
Uniqueness
®-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and racemic mixture.
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
AYRPXHNLJXNKGG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)Cl)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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